molecular formula C13H16OS B13188476 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one

2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one

Cat. No.: B13188476
M. Wt: 220.33 g/mol
InChI Key: BHHUFMPJGLVKIY-UHFFFAOYSA-N
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Description

2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one is an organic compound with the molecular formula C₁₃H₁₆OS It is a derivative of cyclohexanone, where a 2-methylphenylsulfanyl group is attached to the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with 2-methylphenylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Sodium hydroxide, potassium carbonate, reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-ol: A reduced form of the compound with an alcohol group.

    2-[(2-Methylphenyl)sulfonyl]cyclohexan-1-one: An oxidized form with a sulfone group.

    2-[(2-Methylphenyl)thio]cyclohexan-1-one: A similar compound with a thioether group.

Uniqueness

2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one is unique due to its specific sulfanyl substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

2-(2-methylphenyl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C13H16OS/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2,4,6,8,13H,3,5,7,9H2,1H3

InChI Key

BHHUFMPJGLVKIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SC2CCCCC2=O

Origin of Product

United States

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